8-Methoxy-2-methylquinolin-5-amine
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Overview
Description
8-Methoxy-2-methylquinolin-5-amine is a quinoline derivative with the molecular formula C11H12N2O. This compound is part of a broader class of quinolinamines, which have been studied for their diverse biological activities, including antimicrobial and antiparasitic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-methylquinolin-5-amine typically involves the introduction of methoxy and methyl groups into the quinoline framework. One common method includes the alkylation of 8-hydroxyquinoline followed by amination at the 5-position. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-2-methylquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in modifying the quinoline ring, especially at the 5-position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic agent against diseases like malaria and leishmaniasis.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-methylquinolin-5-amine involves its interaction with specific molecular targets. For instance, in its antiparasitic activity, it is believed to inhibit heme polymerase activity, leading to the accumulation of toxic heme within the parasite . This disrupts the parasite’s metabolic processes and leads to its death.
Comparison with Similar Compounds
8-Hydroxyquinoline: Another quinoline derivative with similar antimicrobial properties.
2-Methylquinoline: Shares the methyl group but lacks the methoxy group, resulting in different chemical properties.
5-Aminoquinoline: Similar structure but without the methoxy group, affecting its reactivity and biological activity.
Uniqueness: 8-Methoxy-2-methylquinolin-5-amine is unique due to the presence of both methoxy and methyl groups, which enhance its biological activity and make it a versatile compound for various applications .
Properties
IUPAC Name |
8-methoxy-2-methylquinolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-3-4-8-9(12)5-6-10(14-2)11(8)13-7/h3-6H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFLZEYAFJKRPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460129 |
Source
|
Record name | 8-methoxy-2-methylquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82450-28-0 |
Source
|
Record name | 8-methoxy-2-methylquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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